molecular formula H4KO8P2 B103593 Potassium peroxydiphosphate CAS No. 15593-49-4

Potassium peroxydiphosphate

Cat. No.: B103593
CAS No.: 15593-49-4
M. Wt: 233.07 g/mol
InChI Key: JGIBKGGJODGZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrapotassium pyrophosphate (K₄P₂O₇), also referred to as potassium pyrophosphate or TKPP, is an inorganic compound composed of four potassium cations and a pyrophosphate anion (P₂O₇⁴⁻). It is synthesized via a condensation reaction between potassium hydroxide and phosphoric acid at elevated temperatures (>200°C), followed by milling and purification .

Properties

CAS No.

15593-49-4

Molecular Formula

H4KO8P2

Molecular Weight

233.07 g/mol

IUPAC Name

tetrapotassium;[oxido(oxidooxy)phosphoryl] phosphate

InChI

InChI=1S/K.H4O8P2/c;1-9(2,3)7-8-10(4,5)6/h;(H2,1,2,3)(H2,4,5,6)

InChI Key

JGIBKGGJODGZMF-UHFFFAOYSA-N

Canonical SMILES

[O-]OP(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+]

Synonyms

potassium peroxydiphosphate
tetra-K-peroxydiphosphate
tetrapotassium peroxydiphosphate

Origin of Product

United States

Preparation Methods

Anolyte and Catholyte Composition

The anolyte contains an aqueous mixture of potassium ions (K+K^+), phosphate ions (PO43PO_4^{3-}), and fluoride ions (FF^-), while the catholyte comprises phosphate ions. A diaphragm separates the two compartments to prevent intermixing. During electrolysis, peroxydiphosphate forms at the anode via oxidation of phosphate ions. The fluoride ions act as stabilizing agents, enhancing current efficiency and product yield.

Process Conditions

  • Temperature : Maintained below 40°C to prevent thermal decomposition.

  • Current Density : Optimized between 0.5–2.0 A/dm² to balance reaction rate and energy consumption.

  • pH : Controlled near neutrality (6.5–7.5) to favor peroxydiphosphate formation over side products like orthophosphate.

Post-electrolysis, the anolyte is concentrated via evaporation, and K4P2O8K_4P_2O_8 crystallizes upon cooling. The patent notes that this method achieves high purity (>95%) but requires precise control of electrolyte composition and current parameters.

Ion-Exchange Methods for Modified Peroxydiphosphate Salts

While electrolysis directly synthesizes K4P2O8K_4P_2O_8, ion-exchange methods enable the preparation of mixed-cation peroxydiphosphates (e.g., K3NaP2O8K_3NaP_2O_8) by substituting potassium with other cations. These methods leverage the solubility differences between potassium salts and target peroxydiphosphates.

General Reaction Mechanism

The ion-exchange process follows:

K4P2O8+MClO4K4nMnP2O8+KClO4K4P2O8 + MClO4 \rightarrow K{4-n}MnP2O8 + KClO_4 \downarrow

Here, M+M^+ represents cations like Na+Na^+, NH4+NH_4^+, or Li+Li^+. The insoluble KClO4KClO_4 precipitates, driving the reaction toward mixed-salt formation.

Stepwise Procedure

  • Dissolution : K4P2O8K_4P_2O_8 is dissolved in cold water (0–5°C).

  • Cation Addition : A stoichiometric amount of MClO4MClO_4 (e.g., NaClO4NaClO_4) is added to the solution.

  • Precipitation : KClO4KClO_4 forms and is removed by filtration.

  • Nonsolvent Addition : Methanol or ethanol is introduced to precipitate the mixed peroxydiphosphate.

Experimental Data and Research Findings

The following table summarizes key experiments from US3547580A, illustrating variations in reactants, conditions, and outcomes:

ExampleStarting MaterialAdded CompoundPrecipitate FormedYield (g)Assay (%)
1K4P2O8K_4P_2O_8 (34.7 g)NH4ClO4NH_4ClO_4 (35.3 g)K(NH4)3P2O82H2OK(NH_4)_3P_2O_8 \cdot 2H_2O29.597.5
3K4P2O8K_4P_2O_8 (34.7 g)NaClO4H2ONaClO_4 \cdot H_2O (14 g)K3NaP2O8K_3NaP_2O_830.096.6
6K4P2O8K_4P_2O_8 (34.7 g)LiClO4LiClO_4 (21.2 g)K2Li2P2O86H2OK_2Li_2P_2O_8 \cdot 6H_2O36.5100.0

Critical Observations

  • Temperature Control : Reactions conducted in ice baths (0°C) minimized side reactions and improved crystallinity.

  • Solvent Choice : Methanol proved optimal for precipitating peroxydiphosphates, while ethanol yielded similar results but required longer crystallization times.

  • Hydration States : Several products formed hydrates (e.g., hexahydrate in Example 6), necessitating vacuum drying for anhydrous forms.

Alternative Methods and Modifications

Hydrogen Substitution

Perchloric acid (HClO4HClO_4) can replace a portion of K+K^+ with H+H^+, yielding salts like K3HP2O8K_3HP_2O_8. This method involves adding HClO4HClO_4 to K4P2O8K_4P_2O_8 solutions, precipitating KClO4KClO_4, and isolating the hydrogen-substituted product.

Anion Variants

Silicate (SiO32SiO_3^{2-}), fluoroborate (BF4BF_4^-), and persulfate (S2O82S_2O_8^{2-}) salts are viable alternatives to perchlorates for cation exchange. These anions form highly soluble potassium salts, facilitating efficient peroxydiphosphate isolation .

Chemical Reactions Analysis

Types of Reactions: Tetrapotassium peroxydiphosphorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its peroxy linkage, it is particularly reactive in oxidation processes .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tetrapotassium peroxydiphosphorate involves the release of oxygen through the decomposition of its peroxy linkage. This release of oxygen can lead to oxidative reactions with various substrates, making it an effective oxidizing agent. The molecular targets and pathways involved in its action include the oxidation of organic and inorganic compounds, leading to the formation of oxidized products .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : K₄P₂O₇
  • Molecular Weight : 330.33 g/mol
  • Solubility : Highly water-soluble (superior to sodium-based analogues) .
  • pH (1% solution) : 10.5 ± 0.5, indicating strong alkalinity .
  • Applications :
    • Industrial : Electroplating (forms protective metal coatings), water softening (chelates Ca²⁺/Mg²⁺), and dispersant for fine solids .
    • Food Industry : pH stabilizer and emulsifier (subject to regulatory limits; ADI: 0–70 mg/kg as phosphorus) .

Comparison with Similar Compounds

Tetrasodium Pyrophosphate (Na₄P₂O₇)

  • Molecular Weight : 265.90 g/mol.
  • Solubility : Moderate solubility (~6.2 g/100 mL at 20°C), limiting use in high-ionic-strength solutions.
  • pH (1% solution) : ~10.0 .
  • Applications : Food additive (emulsifier in cheeses), detergent builder (less effective in hard water than TKPP) .

Disodium Dihydrogen Pyrophosphate (Na₂H₂P₂O₇)

  • Molecular Weight : 221.94 g/mol.
  • Solubility : Soluble in water but acidic (pH ~4.0 for 1% solution).
  • Applications : Leavening agent in baked goods (reacts with baking soda), stabilizer in processed meats .

Tetrapotassium Peroxydiphosphonate (Hypothetical Comparison)

Note: No direct evidence for "peroxydiphosphorate" exists in provided sources. Assuming a peroxydiphosphate (containing an O–O bond), hypothetical differences would include:

  • Oxidative Capacity : Peroxydiphosphates act as oxidizing agents, unlike stable pyrophosphates.
  • Stability : Likely less thermally stable due to peroxide linkage.

Data Tables

Table 1: Physicochemical Properties of Pyrophosphate Compounds

Property Tetrapotassium Pyrophosphate Tetrasodium Pyrophosphate Disodium Dihydrogen Pyrophosphate
Molecular Formula K₄P₂O₇ Na₄P₂O₇ Na₂H₂P₂O₇
Molecular Weight (g/mol) 330.33 265.90 221.94
Solubility in Water >50 g/100 mL ~6.2 g/100 mL ~15 g/100 mL
pH (1% solution) 10.5 ± 0.5 ~10.0 ~4.0
Key Applications Electroplating, detergents Food emulsifier Leavening agent
Regulatory ADI (mg/kg) 0–70 (as phosphorus) 0–70 (as phosphorus) 0–70 (as phosphorus)

Data compiled from .

Table 2: Industrial Performance Metrics

Metric Tetrapotassium Pyrophosphate Tetrasodium Pyrophosphate
Chelation Capacity (Ca²⁺) High (alkaline conditions) Moderate
Thermal Stability Stable up to 400°C Stable up to 400°C
Cost Efficiency Higher (due to K⁺ sourcing) Lower

Research Findings

Solubility Advantage : TKPP’s superior solubility enables its use in concentrated electrolyte solutions for electroplating, unlike sodium analogues .

Environmental Impact : Both TKPP and sodium pyrophosphates are biodegradable but require controlled disposal to avoid eutrophication .

Electroplating Efficacy : TKPP achieves >98% purity in coatings (per HG/T3591-1999 standards) with low iron content (≤0.01%) .

Notes on Evidence Limitations

  • Data Gaps : Manufacturing details for some analogues (e.g., E 450(iv)) are incomplete .

Q & A

Q. What are the recommended laboratory protocols for synthesizing Tetrapotassium Peroxydiphosphorate?

Synthesis typically involves controlled oxidation of phosphate precursors. A validated approach includes reacting diphosphate salts with hydrogen peroxide under alkaline conditions, followed by crystallization. Key steps include maintaining a pH >10 to stabilize the peroxydiphosphate ion and using stoichiometric excess of potassium hydroxide to ensure complete neutralization. Post-synthesis purification via recrystallization in ethanol-water mixtures enhances purity . For procedural rigor, adapt protocols from analogous phosphate synthesis methodologies, such as those for orthophosphate solutions, ensuring adjustments for peroxydiphosphate’s oxidative sensitivity .

Q. Which analytical techniques are most effective for characterizing Tetrapotassium Peroxydiphosphorate’s structural integrity?

X-ray diffraction (XRD) confirms crystallinity, while Fourier-transform infrared spectroscopy (FTIR) identifies peroxo (O-O) and phosphate (P-O-P) bonds. Quantitative analysis of active oxygen content can be performed via iodometric titration. For purity assessment, inductively coupled plasma mass spectrometry (ICP-MS) quantifies potassium and phosphorus ratios, ensuring stoichiometric consistency with K₄P₂O₈ . Thermogravimetric analysis (TGA) evaluates thermal stability, critical for applications requiring high-temperature resilience .

Q. What safety precautions are essential when handling Tetrapotassium Peroxydiphosphorate in laboratory settings?

Due to its oxidative properties, use personal protective equipment (PPE) including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Store in airtight containers away from reducing agents and organic materials to prevent unintended redox reactions. Although ecological toxicity data are limited, adhere to general phosphate compound disposal guidelines, including neutralization and precipitation before waste treatment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported oxidative stability data for K₄P₂O₈ under varying pH conditions?

Contradictions often arise from differences in experimental conditions (e.g., ionic strength, temperature). To address this, standardize testing parameters:

  • Use buffered solutions (e.g., phosphate buffers) to maintain precise pH levels.
  • Monitor dissolved oxygen and redox potential during stability assays.
  • Employ kinetic modeling to distinguish between pH-dependent degradation pathways (e.g., hydrolysis vs. radical-mediated decomposition). Cross-validate findings using multiple spectroscopic methods (e.g., Raman spectroscopy for peroxo bond integrity) .

Q. What experimental designs are suitable for studying K₄P₂O₈’s role in radical-mediated reactions?

Design controlled radical initiation systems using UV light or transition metal catalysts (e.g., Fe²⁺/H₂O₂ Fenton systems). Monitor reactive oxygen species (ROS) generation via electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO). Compare K₄P₂O₈’s efficacy with other peroxydiphosphates to elucidate structure-activity relationships. Include negative controls (e.g., non-peroxo phosphates) to isolate its redox contributions .

Q. How can researchers assess K₄P₂O₈’s environmental persistence given limited ecotoxicological data?

Leverage class-based extrapolation from organophosphate or peroxydisulfate compounds. Conduct tiered testing:

  • Tier 1: Use OECD 301 biodegradability assays to estimate aerobic degradation.
  • Tier 2: Perform soil column studies to evaluate mobility and adsorption.
  • Tier 3: Model bioaccumulation potential via octanol-water partition coefficients (log Kₒw) and quantitative structure-activity relationship (QSAR) tools. Highlight data gaps in publications to advocate for targeted regulatory testing .

Q. What methodologies address challenges in quantifying K₄P₂O₈’s reactivity in heterogeneous catalytic systems?

Use surface-modified catalysts (e.g., metal oxides) to enhance substrate-catalyst interactions. Employ in situ attenuated total reflectance infrared spectroscopy (ATR-IR) to track interfacial reactions. Pair kinetic isotope effect (KIE) studies with density functional theory (DFT) calculations to differentiate between electron-transfer and oxygen-atom-transfer mechanisms. Validate results using isotopic labeling (e.g., ¹⁸O in peroxo groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.